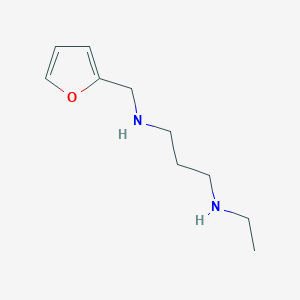
N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine
Overview
Description
N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine, or EPMPD, is an organic compound with a variety of applications in the scientific research field. It is a colorless, water-soluble liquid with a slight amine odor. It is used as a building block for the synthesis of a wide range of organic compounds. It is also used as a reagent in a variety of chemical reactions.
Scientific Research Applications
EPMPD is used as a building block in the synthesis of a wide range of organic compounds. It is used as a reagent in a variety of chemical reactions, including the synthesis of a variety of heterocyclic compounds, such as pyridine and indole derivatives. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Mechanism of Action
EPMPD is a versatile reagent that can be used in a variety of chemical reactions. It is used as a nucleophile in the substitution reactions of halogenated organic compounds. It can also be used in the synthesis of heterocyclic compounds, such as pyridine and indole derivatives, by reacting with aldehydes or ketones.
Biochemical and Physiological Effects
EPMPD is not known to have any direct biochemical or physiological effects. However, some of the compounds synthesized using EPMPD may have direct biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of using EPMPD in laboratory experiments is its versatility. It can be used as a reagent in a variety of chemical reactions and is also used as a building block for the synthesis of a wide range of organic compounds. The main limitation of using EPMPD in laboratory experiments is its volatility, which can make it difficult to handle.
Future Directions
In the future, EPMPD may be used in the synthesis of a wider range of organic compounds, such as polymers, polysaccharides, and proteins. It may also be used in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, EPMPD may be used in the development of new synthetic methods, such as asymmetric catalysis. Finally, it may be used in the development of new materials, such as catalysts, for a variety of applications.
properties
IUPAC Name |
N-ethyl-N'-(pyridin-3-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-2-12-7-4-8-14-10-11-5-3-6-13-9-11/h3,5-6,9,12,14H,2,4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPKGQCDADGEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({[(2-Benzoylphenyl)sulfonyl]amino}acetyl)-4-methylpiperidine](/img/structure/B3168604.png)
![2-[1-(4-methoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B3168621.png)
![3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B3168625.png)




amine](/img/structure/B3168654.png)


amine](/img/structure/B3168683.png)


![(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3168710.png)